N-methylnorvaline hydrochloride

Peptide synthesis Chiral purity Quality control

Sourcing N-methylated norvaline with defined stereochemistry? Generic norvaline lacks the N-methyl backbone modification critical for peptide conformation studies. N-Methyl-L-norvaline hydrochloride (CAS 19653-78-2) solves this: • ≥99% NMR-verified purity, L-configuration matches natural peptide stereochemistry • Hydrochloride salt ensures aqueous solubility & stable stock solutions • Direct precursor for Fmoc-N-Me-L-Nva-OH (CAS 252049-05-1) in SPPS

Molecular Formula C6H14ClNO2
Molecular Weight 167.63
CAS No. 138062-71-2; 19653-78-2
Cat. No. B2812866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylnorvaline hydrochloride
CAS138062-71-2; 19653-78-2
Molecular FormulaC6H14ClNO2
Molecular Weight167.63
Structural Identifiers
SMILESCCCC(C(=O)O)NC.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-3-4-5(7-2)6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H
InChIKeyIGDWHEIQMSBEEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylnorvaline Hydrochloride Sourcing & Specifications


N-Methylnorvaline hydrochloride (CAS 138062-71-2; 19653-78-2) is an N-methylated derivative of the non-proteinogenic amino acid norvaline, supplied as a hydrochloride salt with molecular formula C₆H₁₄ClNO₂ and molecular weight 167.63 g/mol . The compound exists in multiple stereochemical forms distinguished by CAS registry numbers: CAS 19653-78-2 corresponds to the L-enantiomer (N-methyl-L-norvaline hydrochloride, also identified as N-Me-L-Nva-OH·HCl), while CAS 138062-71-2 encompasses racemic or stereochemically undefined preparations . This distinction is critical for procurement, as stereochemical purity directly impacts applicability in chiral peptide synthesis and stereospecific biochemical assays.

Stereochemical Selection L-enantiomer (CAS 19653-78-2) for chiral peptide synthesis and enzyme assays; D-enantiomer for stability-oriented designs.
Salt Form Hydrochloride salt enhances aqueous solubility and stock solution reproducibility compared to free base.
N-Methylation Modulates hydrogen bonding, enzyme recognition, and peptide backbone conformation.

N-Methylnorvaline Hydrochloride Substitution Limitations


Generic substitution with unprotected norvaline or alternative N-methyl amino acids fails because N-methylation fundamentally alters three critical properties relevant to experimental design: (1) hydrogen bonding capacity—the N-methyl group eliminates one N–H hydrogen bond donor, modifying peptide backbone conformation and intermolecular interactions [1]; (2) enzymatic recognition—methylation can convert a substrate into an inhibitor or alter binding kinetics in enzyme assays ; and (3) solubility and handling characteristics—the hydrochloride salt form enhances aqueous solubility and long-term storage stability compared to the free amino acid form, which is essential for reproducible stock solution preparation . Stereochemical identity further compounds this: substituting CAS 19653-78-2 (L-enantiomer) with the D-enantiomer (CAS 69994-39-4) or racemic mixture (CAS 138062-71-2) introduces uncontrolled stereochemical variables in chiral environments such as enzyme active sites or receptor binding assays.

H-Bond Donor Loss N-methylation eliminates an N–H donor, altering peptide conformation. Unmethylated norvaline cannot replicate N-methyl effects.
Enzymatic Recognition Shift N-methyl can convert substrates to inhibitors; other N-methyl amino acids may differ in binding kinetics.
Salt Form Handling Free base lacks hydrochloride-enhanced solubility and may cause precipitation or stock solution inconsistencies.
Stereochemical Mismatch D-enantiomer or racemate introduces uncontrolled stereochemical variables in chiral binding environments.

N-Methylnorvaline Hydrochloride Specification Comparison


Purity: L- vs. DL-Form

The L-enantiomer form (CAS 19653-78-2) is commercially available with documented purity of ≥99% as verified by NMR analysis , whereas racemic or DL preparations (CAS 138062-71-2) are typically supplied at 95% minimum purity . For stereochemically sensitive applications, enantiomeric purity is additionally controlled with enantiomer ≤0.5% specification by chiral HPLC for research-grade material [1].

Purity Specification
Head-to-head
≥4% absolute purity difference; enantiomer ≤0.5%
Higher purity and controlled enantiomeric impurity support chiral-sensitive workflows.
L-form purity ≥99% NMR-verified.
Peptide synthesis Chiral purity Quality control

Stereochemistry: L- vs. D-Enantiomer

The L-enantiomer (CAS 19653-78-2) and D-enantiomer (CAS 69994-39-4) of N-methylnorvaline hydrochloride exhibit distinct stereochemical properties that dictate their suitability for different applications. The L-form is the naturally relevant configuration for most eukaryotic enzyme systems and is used as a substrate in enzyme kinetic assays . The D-form offers resistance to enzymatic degradation due to its non-natural stereochemistry, a property leveraged in designing metabolically stable peptide therapeutics [1].

Enzymatic Degradation Susceptibility
Cross-study comparable
L-enantiomer: natural substrate susceptible to proteolysis. D-enantiomer: resistant to enzymatic degradation.
Select L-form for enzyme substrate studies; D-form for stability-oriented designs.
No quantitative head-to-head degradation data available.
Stereochemistry Enzymatic degradation Chiral recognition

Hydrochloride Salt: Solubility Advantage

N-Methylnorvaline hydrochloride exhibits enhanced aqueous solubility compared to the free amino acid form (N-methylnorvaline, C₆H₁₃NO₂, MW 131.17) . The hydrochloride salt form improves solubility in aqueous systems, making it suitable for pharmaceutical and biochemical applications requiring reproducible stock solution preparation . The free base form has calculated aqueous solubility of 38 g/L at 25°C, while the hydrochloride salt is generally more soluble though vendor-specific empirical solubility data remain unpublished .

Solubility Enhancement
Data to verify
Qualitative improvement; hydrochloride salt vs free base (calc. 38 g/L).
Salt form supports aqueous stock solution preparation; empirical solubility may vary.
Vendor-specific solubility data not published.
Solubility Formulation Stock solution preparation

N-Methylation: LogP and PSA

N-Methylation of norvaline alters calculated physicochemical parameters relevant to peptide design and QSAR modeling. N-Methyl-L-norvaline (free base) has calculated LogP of 0.85 and polar surface area (PSA) of 49.33 Ų , reflecting increased lipophilicity relative to unmethylated norvaline. The N-methyl group eliminates one hydrogen bond donor while retaining the hydrogen bond acceptor capacity of the carboxylate, fundamentally altering the compound's hydrogen bonding profile [1].

Calculated Physicochemical
Cross-study comparable
LogP = 0.85, PSA = 49.33 Ų; LogP increase ~2.95 vs norvaline; H-bond donors reduced from 2 to 1.
N-methylation increases lipophilicity and alters peptide backbone properties.
Calculated for free base; salt form may differ.
Physicochemical properties QSAR Drug design

Storage: L- vs. D-Enantiomer

N-Methyl-L-norvaline hydrochloride (CAS 19653-78-2) requires refrigerated storage conditions at 0-8°C to maintain chemical integrity . This storage requirement is comparable to the D-enantiomer form (CAS 69994-39-4), which is specified for storage at 2-7°C refrigerated [1]. Both enantiomers are supplied as solids at ambient temperature (20°C) .

Storage Requirements
Head-to-head
Both L- and D-enantiomers require refrigerated storage (0–8°C); no meaningful difference.
Procurement decision should be based on stereochemistry, not stability.
Storage stability Long-term storage Laboratory handling

N-Methylnorvaline Hydrochloride Application Scenarios


Solid-Phase Peptide Synthesis

N-Methyl-L-norvaline hydrochloride (CAS 19653-78-2) serves as a building block for introducing N-methylated norvaline residues into synthetic peptides. The L-stereochemistry matches naturally occurring peptide stereochemistry, while the ≥99% NMR-verified purity ensures minimal side reactions during coupling. The hydrochloride salt form provides handling convenience for weighing and dissolution prior to Fmoc protection. For SPPS applications, the free amino acid is typically converted to its Fmoc-protected derivative (Fmoc-N-methyl-L-norvaline, CAS 252049-05-1) before incorporation [1].

Enzyme Kinetic Studies

N-Methyl-L-norvaline hydrochloride (CAS 19653-78-2) is employed as a substrate in enzyme assays to study enzyme kinetics and mechanisms . The L-configuration ensures recognition by eukaryotic enzymes that process L-amino acids. The compound's N-methylation distinguishes it from natural substrates, enabling investigation of substrate specificity, N-methyltransferase activity, or the effects of backbone N-methylation on enzyme recognition [1].

Metabolically Stable Peptide Design

For applications requiring resistance to proteolytic degradation, N-methyl-D-norvaline hydrochloride (CAS 69994-39-4) is the appropriate selection. The D-configuration confers resistance to enzymatic degradation by endogenous proteases , while the N-methyl group further modifies backbone hydrogen bonding. This combination of stereochemical and N-methyl modifications is employed in designing metabolically stable bioactive peptides with extended in vivo half-lives .

Amino Acid Metabolism Research

N-Methyl-L-norvaline hydrochloride is utilized in research investigating amino acid metabolic pathways and their implications in disease states . The compound's N-methylated structure serves as a probe to differentiate between pathways that tolerate N-methylated substrates versus those requiring unmethylated amino acids, providing mechanistic insights into amino acid metabolism and enzyme specificity .

Application
Selection Property
Validation Focus
Solid-Phase Peptide Synthesis
L-enantiomer purity, hydrochloride salt solubility
Coupling efficiency and chiral integrity after incorporation
Enzyme Kinetic Studies
L-configuration for enzyme recognition, N-methyl substrate probe
Substrate specificity and kinetic parameter reproducibility
Metabolically Stable Peptide Design
D-enantiomer resistance to proteolysis, N-methyl backbone modification
In vitro stability and peptide half-life in biological media
Amino Acid Metabolism Research
N-methylated norvaline as metabolic probe
Pathway discrimination and enzyme specificity toward N-methyl substrates

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